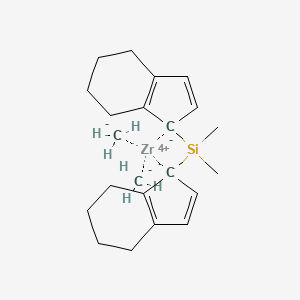
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl is an organometallic compound that serves as a catalyst in various chemical reactions. It is known for its role in polymerization processes, particularly in the production of polyolefins. The compound is characterized by its unique structure, which includes a zirconium center coordinated to two indenyl ligands and a dimethylsilyl bridge .
Vorbereitungsmethoden
The synthesis of rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl typically involves the reaction of zirconium tetrachloride with the corresponding ligand precursor in the presence of a reducing agent. One common method includes the use of lithium or sodium as the reducing agent, which facilitates the formation of the desired zirconium complex . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl undergoes several types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce polyolefins.
Substitution Reactions: The compound can participate in substitution reactions where ligands on the zirconium center are replaced by other groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include olefins, alkylating agents, and various solvents. The major products formed from these reactions are typically high-molecular-weight polymers and substituted zirconium complexes .
Wissenschaftliche Forschungsanwendungen
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl exerts its catalytic effects involves the activation of olefin monomers. The zirconium center coordinates with the olefin, facilitating its insertion into the growing polymer chain. This process is repeated, leading to the formation of high-molecular-weight polymers . The dimethylsilyl bridge and indenyl ligands play a crucial role in stabilizing the active catalytic species and enhancing the efficiency of the polymerization process .
Vergleich Mit ähnlichen Verbindungen
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl can be compared with other similar compounds, such as:
rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride: This compound also serves as a catalyst in olefin polymerization but differs in its ligand structure and coordination environment.
rac-Dimethylsilylbis(indenyl)zirconium dichloride: Similar in structure but with different ligand saturation, affecting its catalytic properties.
The uniqueness of this compound lies in its specific ligand arrangement and the presence of the dimethylsilyl bridge, which provides distinct catalytic advantages in polymerization reactions .
Eigenschaften
IUPAC Name |
carbanide;dimethyl-bis(4,5,6,7-tetrahydroinden-1-id-1-yl)silane;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h11-14H,3-10H2,1-2H3;2*1H3;/q-2;2*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDRHPIKYMLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C[Si](C)([C-]1C=CC2=C1CCCC2)[C-]3C=CC4=C3CCCC4.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
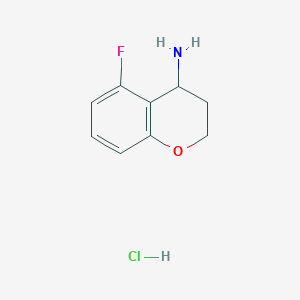
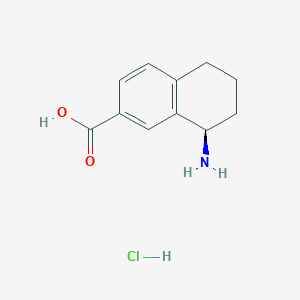
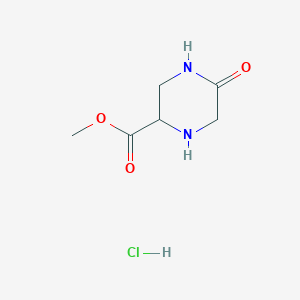
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride](/img/structure/B6291651.png)
![(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6291661.png)
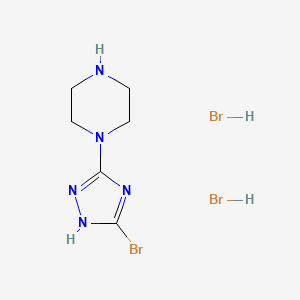
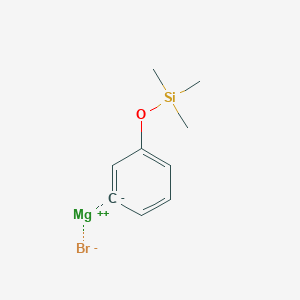
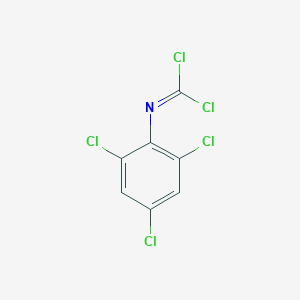
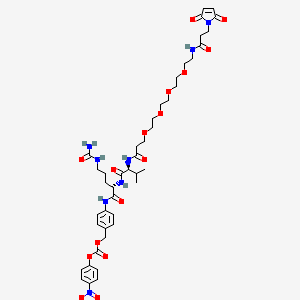
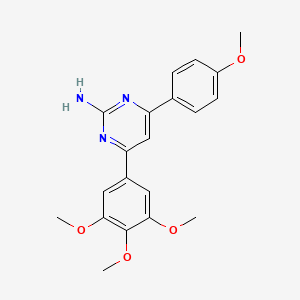
![Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B6291714.png)
![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine](/img/structure/B6291733.png)
